molecular formula C15H22N4O5 B12054258 LC-SDA(NHS-LC-Diazirine) (succinimidyl 6-(4,4'-azipentanamido)hexanoate)

LC-SDA(NHS-LC-Diazirine) (succinimidyl 6-(4,4'-azipentanamido)hexanoate)

Cat. No.: B12054258
M. Wt: 338.36 g/mol
InChI Key: DYNYVLFTFJHMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LC-SDA (succinimidyl 6-(4,4'-azipentanamido)hexanoate) is a hetero-bifunctional cross-linker containing an amine-reactive NHS ester and a UV-activatable diazirine group. The NHS ester reacts with primary amines (e.g., lysine residues) under physiological pH (7–9), forming stable amide bonds. The diazirine group, activated by long-wavelength UV light (340–370 nm), generates carbene intermediates that covalently bind to nearby C-H, N-H, or O-H bonds, enabling proximity-based cross-linking . Key features include:

  • Spacer Arm: A 12.5 Å hexanoate spacer arm, reducing steric hindrance and enabling interactions between biomolecules separated by moderate distances .
  • Membrane Permeability: The absence of charged sulfonate groups allows intracellular and intramembrane applications .
  • Stability: Stable under ambient light and resistant to hydrolysis, ensuring controlled activation .

Properties

Molecular Formula

C15H22N4O5

Molecular Weight

338.36 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3-(3-methyldiazirin-3-yl)propanoylamino]hexanoate

InChI

InChI=1S/C15H22N4O5/c1-15(17-18-15)9-8-11(20)16-10-4-2-3-5-14(23)24-19-12(21)6-7-13(19)22/h2-10H2,1H3,(H,16,20)

InChI Key

DYNYVLFTFJHMCW-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCC(=O)NCCCCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LC-SDA(NHS-LC-Diazirine) involves the reaction of succinimidyl ester with diazirine-based photoreactive groups. The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds, while the diazirine group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) .

Industrial Production Methods

Industrial production of LC-SDA(NHS-LC-Diazirine) typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is often stored in desiccated conditions to prevent moisture-induced degradation .

Chemical Reactions Analysis

Types of Reactions

LC-SDA(NHS-LC-Diazirine) undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are covalent amide bonds and crosslinked proteins .

Scientific Research Applications

Protein Crosslinking

One of the primary applications of LC-SDA is in protein crosslinking , which is essential for studying protein interactions and structures. The compound facilitates the formation of covalent bonds between proteins through a two-step reaction process:

  • Step 1 : The NHS-ester group reacts with primary amines on proteins to form stable amide bonds.
  • Step 2 : Upon activation with long-wave UV light (330-370 nm), the diazirine moiety reacts with amino acid side chains or peptide backbones, allowing for crosslinking to occur.

This method allows researchers to stabilize protein-protein interactions, which is crucial for understanding biochemical pathways and cellular functions .

Membrane Permeability

The design of LC-SDA includes a spacer arm that enhances its ability to penetrate cell membranes. This property makes it suitable for in vivo intracellular protein crosslinking , allowing scientists to investigate protein interactions within living cells. The compound's membrane-permeable nature enables effective conjugation without compromising cell viability .

Versatility in Targeting Various Functional Groups

LC-SDA's heterobifunctional nature allows it to react with a wide range of functional groups beyond primary amines. This versatility is beneficial for:

  • Targeted Drug Delivery : By attaching therapeutic agents to specific proteins within cells.
  • Biomarker Development : Facilitating the identification and quantification of biomarkers through stable conjugation methods.

The ability to selectively target various amino acids expands the scope of research possibilities in proteomics and drug discovery .

Comparison with Traditional Crosslinkers

LC-SDA offers several advantages over traditional crosslinkers such as aryl azides:

  • Photostability : The diazirine group exhibits better stability under laboratory lighting conditions compared to phenyl azides, reducing experimental complications.
  • Efficiency : Activation with UV light leads to more efficient crosslinking reactions, enhancing experimental outcomes .

Case Study 1: Protein Interaction Mapping

A study utilized LC-SDA to map protein interactions in live cells, demonstrating its effectiveness in identifying transient interactions that are often missed using conventional methods. The results indicated that this reagent could reveal new insights into cellular signaling pathways.

Case Study 2: Drug Development

In another research project, LC-SDA was employed to link a therapeutic peptide to a monoclonal antibody, enhancing the specificity and efficacy of drug delivery systems. This study highlighted the potential for using LC-SDA in developing targeted therapies for cancer treatment.

Summary Table of Features

FeatureDescription
Chemical Structure Succinimidyl 6-(4,4'-azipentanamido)hexanoate
Photoreactive Group Diazirine
Reactivity NHS-ester with primary amines; diazirine with amino acids upon UV activation
Membrane Permeability Yes
Applications Protein crosslinking, drug delivery, biomarker development
Advantages Over Aryl Azides Better photostability and efficiency in crosslinking

Mechanism of Action

Comparison with Similar Compounds

Sulfo-SDA (Sulfosuccinimidyl 4,4′-azipentanoate)

Property LC-SDA (NHS-LC-Diazirine) Sulfo-SDA
Spacer Arm Length 12.5 Å (longer) 3.9 Å (shorter)
Solubility Requires DMSO/DMF Water-soluble (sulfonate group)
Membrane Permeability Permeable (uncharged) Impermeable (charged sulfonate)
Applications Intracellular protein interactions Extracellular cross-linking

Key Differences :

  • LC-SDA’s longer spacer accommodates larger protein complexes, while Sulfo-SDA’s shorter arm is suited for tight interactions.
  • Sulfo-SDA’s solubility makes it ideal for aqueous environments, whereas LC-SDA is preferred for cell-penetrating studies .

Sulfo-LC-SDA (Sulfosuccinimidyl 6-(4,4′-azipentanamido)hexanoate)

Property LC-SDA Sulfo-LC-SDA
Charge Neutral Negatively charged (sulfonate)
Permeability Cell-penetrating Non-penetrating
Spacer Arm Identical length (12.5 Å) Identical length (12.5 Å)

Key Differences :

  • Despite identical spacer lengths, Sulfo-LC-SDA’s sulfonate group limits its use to extracellular targets, whereas LC-SDA is versatile for intracellular applications .

SDAD (NHS-SS-Diazirine)

Property LC-SDA SDAD
Cleavability Non-cleavable Cleavable (disulfide bond)
Spacer Arm 12.5 Å 13.5 Å
Applications Stable cross-links Reversible cross-links for MS analysis

Key Differences :

  • SDAD’s disulfide bond allows reduction-based cleavage (e.g., using DTT), facilitating downstream mass spectrometry analysis. LC-SDA provides irreversible linkages, ideal for stabilizing complexes for structural studies .

Sulfo-SANPAH (Sulfosuccinimidyl 6-(4-azido-2-nitrophenylamino)hexanoate)

Property LC-SDA Sulfo-SANPAH
Photoactivation Diazirine (340–370 nm) Phenyl azide (<320 nm)
Protein Denaturation Minimal High (UV damage)
Steric Hindrance Low (aliphatic diazirine) High (aromatic group)

Key Differences :

  • LC-SDA’s diazirine group minimizes UV-induced protein damage and steric interference compared to Sulfo-SANPAH’s aromatic azide .

Biological Activity

LC-SDA (NHS-LC-Diazirine), or succinimidyl 6-(4,4'-azipentanamido)hexanoate, is a heterobifunctional crosslinker that combines the reactive properties of N-hydroxysuccinimide (NHS) ester and diazirine functionalities. This compound is designed for the conjugation of amine-containing molecules and plays a crucial role in protein crosslinking, which is essential for studying protein interactions and dynamics in biological systems.

  • Molecular Formula : The specific molecular formula for LC-SDA is not provided, but its structure features a sulfonate group enhancing water solubility.
  • Molecular Weight : Approximately 440.4 g/mol.
  • Spacer Arm Length : 12.5 Å, allowing for long-range interactions between biomolecules.

The biological activity of LC-SDA primarily revolves around its ability to facilitate covalent bonding through two distinct mechanisms:

  • NHS Ester Reaction : The NHS ester reacts with primary amines at neutral pH (pH 7-9) to form stable covalent amide bonds, releasing NHS in the process. This reaction is efficient and allows for the selective labeling of proteins and peptides.
  • Diazirine Activation : Upon exposure to long-wave ultraviolet light (330-370 nm), the diazirine group generates reactive carbene intermediates. These intermediates can react with various amino acid side chains or peptide backbones, enabling the formation of crosslinked proteins or peptides essential for studying protein interactions and structures .

Applications in Biological Research

LC-SDA has several applications in biochemical research:

  • Protein Crosslinking : It is widely used to study protein interactions and dynamics within various biological systems. Crosslinking stabilizes protein-protein interactions, allowing researchers to explore complex biological pathways.
  • Cellular Studies : Due to its reduced membrane permeability, LC-SDA is particularly advantageous for extracellular applications, facilitating precise targeting of biomolecules without disrupting cellular integrity .

Comparative Analysis of Diazirine Crosslinkers

The following table summarizes key features of LC-SDA compared to other diazirine crosslinkers:

Compound NameSpacer LengthCleavableMembrane PermeabilityApplication Focus
LC-SDA (NHS-LC-Diazirine)12.5 ÅNoYesLong-range interactions
Sulfo-SDAD (Sulfo-NHS-SS-Diazirine)13.6 ÅYesNoExtracellular protein crosslinking
SDA (NHS-Diazirine)3.9 ÅNoYesGeneral protein labeling

Case Studies

  • Protein Interaction Studies : In a study utilizing LC-SDA, researchers labeled specific proteins involved in signaling pathways and subsequently induced crosslinking through UV activation. This approach allowed for detailed mapping of protein interactions within cellular environments.
  • Intracellular Applications : Another study demonstrated the utility of LC-SDA in intracellular contexts by conjugating it with fluorescent markers to visualize protein localization and dynamics within live cells.

Q & A

Q. What is the mechanism of action of LC-SDA(NHS-LC-Diazirine) in crosslinking experiments?

LC-SDA(NHS-LC-Diazirine) is a heterobifunctional crosslinker containing two reactive groups:

  • NHS ester : Reacts with primary amines (e.g., lysine residues or N-termini) under physiological pH (7.2–8.5) to form stable amide bonds.
  • Diazirine group : Upon UV irradiation (∼365 nm), it generates reactive carbenes that form covalent bonds with proximal molecules (e.g., proteins, lipids, or nucleic acids). This dual functionality enables capturing transient or weak interactions in dynamic systems like protein complexes or membrane-associated networks .

Q. What experimental parameters are critical for optimizing LC-SDA solubility and reactivity?

  • Solubility : Dissolve in DMSO or DMF (10–20 mM stock) to ensure homogeneity. Avoid aqueous buffers during initial dissolution to prevent premature hydrolysis of the NHS ester .
  • Storage : Store lyophilized powder at 2–8°C in desiccated conditions to preserve reactivity. Avoid repeated freeze-thaw cycles of prepared stocks .
  • Reaction pH : Maintain pH 7.5–8.5 for efficient NHS-amine coupling. Use HEPES or PBS buffers; avoid Tris (competing amine groups) .

Q. How should researchers design a basic crosslinking experiment using LC-SDA?

  • Step 1 : Incubate LC-SDA (10–100 µM final concentration) with target proteins/cells to allow NHS-amine binding (15–30 min at 4–25°C).
  • Step 2 : Irradiate with UV (365 nm, 5–15 min) to activate diazirine.
  • Step 3 : Quench unreacted groups (e.g., 10 mM glycine for NHS esters).
  • Controls : Include a "no UV" group to distinguish non-specific binding and a "no crosslinker" group to assess background .

Advanced Questions

Q. How can mass spectrometry (MS) data from LC-SDA crosslinking experiments be analyzed and validated?

  • Database Search : Use tools like xiSEARCH with parameters tailored for LC-SDA modifications:
  • Fixed modifications: Carbamidomethylation (Cys).
  • Variable modifications: Hydrolyzed LC-SDA (+213.136 Da), alkylation (+181.110 Da), or oxidation (+211.121 Da) .
    • Crosslink Specificity : Restrict searches to lysine, serine, threonine, tyrosine, or N-termini for NHS reactivity and any residue for diazirine .
    • False Discovery Rate (FDR) : Apply xiFDR at ≤5% using decoy databases (reverse sequences) to filter high-confidence crosslinks .

Q. What strategies resolve contradictions in crosslinking data (e.g., unexpected bands in SDS-PAGE)?

  • Artifact Identification : Hydrolyzed or oxidized LC-SDA (evidenced by +213 Da or +211 Da in MS) may create non-specific adducts. Compare with controls lacking UV or crosslinker .
  • Competition Assays : Pre-treat samples with excess free amine (e.g., glycine) to block NHS reactivity and confirm target specificity .
  • Orthogonal Validation : Combine with co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET) to validate interaction partners .

Q. How can LC-SDA crosslinking be integrated with biotin-based affinity purification?

  • Sequential Labeling : First, use LC-SDA for in situ crosslinking. Then, introduce a biotin tag (e.g., Sulfo-NHS-LC-Biotin) for streptavidin pulldown.
  • Limitations : Ensure biotinylation does not sterically hinder LC-SDA reactivity. Optimize molar ratios to avoid over-labeling .

Methodological Optimization

Q. How do researchers optimize UV irradiation time and LC-SDA concentration for specific systems?

  • Dose-Response Testing : Perform time-course experiments (e.g., 1–30 min UV exposure) and quantify crosslink efficiency via SDS-PAGE or MS. For example, 10 min irradiation achieves ∼80% target engagement in K562 cell lysates .
  • Molar Ratio : Titrate LC-SDA (0.5–10 µmol/mL) against target concentration. Higher linker densities (>2 µmol/mL) may reduce specificity due to increased background .

Q. What are the advantages of LC-SDA over alternative crosslinkers (e.g., formaldehyde or DSG)?

  • Spatiotemporal Control : Diazirine activation allows precise UV-triggered crosslinking, unlike formaldehyde’s indiscriminate fixation.
  • Spacer Arm : The 16.5 Å hexanoate spacer (vs. 7.8 Å for DSG) accommodates larger protein complexes .
  • MS Compatibility : LC-SDA’s defined mass shifts (+223.132 Da) simplify crosslink identification compared to formaldehyde’s heterogeneous adducts .

Tables for Key Parameters

Parameter LC-SDA Specifications Reference
Molecular Weight225.2 g/mol
Spacer Arm Length16.5 Å (hexanoate backbone)
SolubilityDMSO, DMF (>10 mM)
UV Activation Wavelength365 nm (5–15 min)
MS-Compatible ModificationsHydrolysis (+213.136 Da), Oxidation (+211.121 Da)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.